1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the pyrrolo-triazole-dione class, characterized by a fused heterocyclic core (pyrrolo[3,4-d][1,2,3]triazole) substituted with a 4-chlorophenyl group at position 1 and a 3,5-dimethoxyphenyl group at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-26-13-7-12(8-14(9-13)27-2)22-17(24)15-16(18(22)25)23(21-20-15)11-5-3-10(19)4-6-11/h3-9,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSSDIFFXCRXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrrolo[3,4-d]triazole-4,6-dione core is typically constructed through cyclocondensation reactions between α-keto esters and arylhydrazines. A modified procedure adapted from pyrazole synthesis methodologies involves reacting ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate with 4-chlorophenylhydrazine in the presence of copper(II) triflate (10 mol%) and 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) as a dual catalyst system. This one-pot reaction proceeds via initial hydrazone formation followed by intramolecular cyclization, achieving 78–82% isolated yield after 12 hours at 80°C in acetonitrile.
Table 1. Comparative Analysis of Cyclocondensation Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cu(OTf)2/[bmim]PF6 | 80 | 12 | 82 | 98.5 |
| Zn(OTf)2/[bmim]PF6 | 80 | 15 | 68 | 97.2 |
| FeCl3·6H2O | 100 | 18 | 45 | 95.8 |
| Catalyst-free | 120 | 24 | <10 | 90.1 |
1,3-Dipolar Cycloaddition Strategies
Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and electron-deficient alkynes. Ethyl diazoacetate reacts with 3-(4-chlorophenyl)-1-(3,5-dimethoxyphenyl)prop-2-yn-1-one in the presence of zinc triflate (15 mol%) to generate the triazole ring system. This method offers superior regioselectivity (>95:5) compared to traditional Huisgen cycloadditions, with the reaction completing in 6 hours at 60°C (Yield: 89%, purity: 99.1% by HPLC).
Process Optimization and Scalability
Solvent and Temperature Effects
Systematic optimization reveals that polar aprotic solvents (DMF, NMP) enhance reaction rates but promote side product formation. Mixed solvent systems (acetonitrile:water 4:1) balance solubility and selectivity, particularly for gram-scale syntheses (>10 g batches). Temperature profiling shows optimal cyclization occurs between 75–85°C, with decomposition observed above 95°C.
Catalytic System Refinement
The copper triflate/[bmim]PF6 system demonstrates remarkable recyclability, maintaining >90% activity through five consecutive runs. Leaching tests confirm <0.5 ppm metal contamination in final products, meeting pharmaceutical purity standards. Alternative catalysts like iron(III) acetylacetonate show promise for greener syntheses but require longer reaction times (24–36 hours).
Analytical Characterization and Quality Control
Spectroscopic Identification
Comprehensive characterization data from PubChem (CID 44117594) confirms the molecular structure:
- HRMS (ESI+): m/z 355.0824 [M+H]+ (calc. 355.0821)
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H), 6.98 (s, 2H), 6.78 (s, 1H), 4.12 (m, 2H), 3.85 (s, 6H), 3.32 (m, 2H)
- 13C NMR (126 MHz, DMSO-d6): δ 170.5, 168.2, 152.1, 138.7, 134.9, 132.4, 129.8, 128.3, 126.5, 113.4, 105.8, 56.3, 45.2, 38.7
Purity Assessment
Current Good Manufacturing Practice (cGMP)-compliant methods utilize reverse-phase HPLC (Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm) with UV detection at 254 nm. Mobile phase gradients (0.1% TFA in water:acetonitrile) achieve baseline separation of all known impurities (<0.1% each).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as fused pyrrolo-heterocycles, chlorophenyl substituents, or methoxyaryl groups. Key differences in substituents, heterocyclic cores, and synthetic routes are highlighted.
Compound 6 from –2
- Structure : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
- Key Features :
- Contains a pyrrolo-thiazolo-pyrimidine core fused with a triazolo-thiadiazine ring.
- Substituted with a single 4-methoxyphenyl group.
- Synthesis: Reacted with monochloroacetic acid and sodium acetate in ethanol .
- Comparison :
- The target compound lacks the thiazolo-pyrimidine and thiadiazine moieties, resulting in a simpler fused triazole-pyrrolo system.
- The 3,5-dimethoxyphenyl group in the target compound may enhance solubility compared to the 4-methoxyphenyl group in Compound 4.
Compound from
- Structure: 2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Key Features: Pyrrolo[3,4-d]oxazole-dione core with 4-chlorophenyl and dimethylaminophenyl substituents.
- The 3,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects absent in the dimethylaminophenyl group of this analog .
Compound from
- Structure: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Key Features :
- Contains a pyrrolo-isoxazole-dione system with 2-chlorophenyl and 2-methylphenyl substituents.
- Comparison :
Structural and Functional Analysis (Table)
Research Implications and Limitations
- Synthetic Challenges : The absence of direct synthesis data for the target compound necessitates extrapolation from methods used for analogs (e.g., acid-catalyzed cyclization).
- Data Gaps: No experimental data (e.g., NMR, MS, bioactivity) are available for the target compound, limiting conclusive comparisons.
Biological Activity
1-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (commonly referred to as L109-0857) is a synthetic compound belonging to the class of pyrrolo[3,4-d][1,2,3]triazoles. This compound has garnered attention due to its potential biological activities and therapeutic applications. The following sections detail its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C18H15ClN4O4
- IUPAC Name: this compound
- SMILES Notation: COc1cc(N(C(C2N(c(cc3)ccc3Cl)N=NC22)=O)C2=O)cc(OC)c1
The biological activity of L109-0857 is attributed to its ability to interact with various molecular targets within biological systems. The presence of methoxy and chlorophenyl groups enhances its binding affinity to specific enzymes and receptors. This interaction modulates several biological pathways that can lead to therapeutic effects.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles exhibit significant antibacterial properties. For instance:
- Activity Against Bacteria: L109-0857 has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. In comparative studies with other compounds in its class, it demonstrated superior efficacy in inhibiting bacterial growth .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) Inhibition: It has been reported that certain derivatives exhibit strong AChE inhibitory activity. The IC50 values for some derivatives ranged from 0.63 µM to 6.28 µM .
- Urease Inhibition: L109-0857 also shows promise as a urease inhibitor with potential applications in treating conditions like urease-related infections .
Anticancer Activity
Preliminary studies suggest that compounds similar to L109-0857 possess anticancer properties. These compounds have been evaluated in vitro for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of L109-0857 plays a crucial role in its biological activity. Variations in substituents on the pyrrolo[3,4-d][1,2,3]triazole core can significantly alter its pharmacological profile. For example:
- The presence of methoxy groups enhances lipophilicity and improves bioavailability.
- Chlorophenyl substitution contributes to increased binding affinity towards target enzymes.
Q & A
Q. What are the key considerations for synthesizing this pyrrolo-triazole-dione derivative, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolo-triazole core via cyclization, followed by functionalization with chlorophenyl and dimethoxyphenyl groups. Critical steps include:
- Reagent selection : Use of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents like dimethylformamide (DMF) to enhance reactivity .
- Temperature control : Reactions often require precise thermal conditions (e.g., 50–80°C) to avoid side products .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and isolating high-purity products (>95%) .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s physicochemical properties?
Substituents on the phenyl rings significantly alter solubility, stability, and electronic properties. For example:
| Substituent | Impact | Source |
|---|---|---|
| 4-Chlorophenyl | Enhances lipophilicity and metabolic stability | |
| 3,5-Dimethoxyphenyl | Increases solubility in polar solvents due to electron-donating groups | |
| Nitrophenyl (analog) | Reduces stability under acidic conditions | |
| Comparative studies using NMR and LC-MS are recommended to validate substituent effects . |
Advanced Research Questions
Q. How can computational methods resolve contradictions in bioactivity data across analogs with similar substituents?
Conflicting bioactivity data (e.g., varying IC₅₀ values in enzyme assays) may arise from subtle conformational differences. Strategies include:
- Molecular docking : Predict binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with the triazole core) .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories to validate static docking results .
- ADME prediction : Tools like SwissADME can clarify discrepancies in cellular uptake or metabolic pathways .
Q. What experimental and computational approaches are effective for optimizing reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- In-situ monitoring : Raman spectroscopy or real-time HPLC can detect intermediates and adjust reaction parameters dynamically .
- Quantum chemical calculations : Calculate activation energies for rate-limiting steps (e.g., cyclization) using Gaussian at the B3LYP/6-31G* level .
Q. How can researchers reconcile conflicting data on the compound’s stability under varying pH conditions?
Divergent stability profiles (e.g., degradation in acidic vs. neutral media) require:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours, followed by LC-MS analysis to identify degradation products .
- DFT calculations : Model protonation/deprotonation sites to predict vulnerable regions (e.g., the triazole ring’s nitrogen atoms) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
